5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine
Overview
Description
The compound “5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine” is a complex organic molecule that contains a thiazole ring, a trifluoromethyl group, and an amine group. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, often enhancing the biological activity of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the amine group. There are many methods for synthesizing thiazoles, including the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis . The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered thiazole ring, with the trifluoromethyl group and the amine group attached to different carbon atoms on the ring. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The amine group could participate in reactions like alkylation or acylation. The trifluoromethyl group is generally stable under a wide range of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Heterocyclic Compound Synthesis
Thiazole and its derivatives are pivotal in the synthesis of a wide range of heterocyclic compounds due to their reactivity and structural versatility. The chemistry of thiazole-based compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been extensively studied for their applications in creating diverse heterocycles including pyrazolo-imidazoles, thiazoles, and spiropyrans. These compounds are valuable building blocks in organic synthesis, offering mild reaction conditions for generating various heterocyclic frameworks and dyes from a broad spectrum of precursors (Gomaa & Ali, 2020).
Biological Activities and Drug Development
Thiazolidinediones, a class of compounds including thiazole derivatives, exhibit a broad spectrum of pharmacological activities. They serve as a foundation for developing antimicrobial, anticancer, and antidiabetic agents. The structural modification of the thiazolidinedione nucleus has led to the creation of numerous lead molecules against various clinical disorders, highlighting the importance of thiazole derivatives in medicinal chemistry and drug development (Singh et al., 2022).
Pharmacological Properties
Thiazolidines and their derivatives are recognized for their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The presence of sulfur in these compounds enhances their pharmacological efficacy, making them attractive candidates for drug discovery. Research on thiazolidines involves various synthetic approaches aimed at improving their selectivity, purity, and overall pharmacokinetic profiles, indicating the potential of thiazole derivatives in the development of novel therapeutic agents (Sahiba et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOPTXEGRCTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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